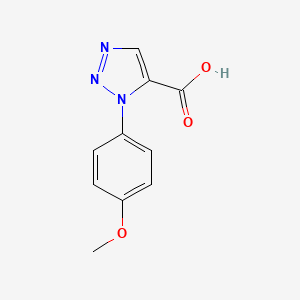
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific interactions and applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid involves specific reaction conditions and routes. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with a high yield of approximately 90% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Des Réactions Chimiques
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its specific interactions with biological targets.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It often acts as a nucleophile or electrophile, participating in various chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as carbonyldiimidazole and phosgene . While these compounds share some chemical properties, this compound is unique in its specific reactivity and applications. The list of similar compounds includes:
- Carbonyldiimidazole
- Phosgene
- Imidazole derivatives
Propriétés
IUPAC Name |
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-7-4-9(16)14-11(13-7)15-6(2)8(5-12-15)10(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOWXQFITXWNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














